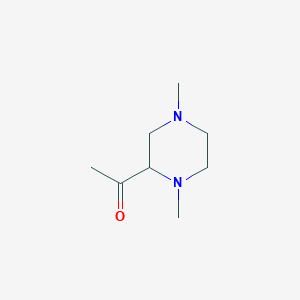
1-(1,4-Dimethylpiperazin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(1,4-Dimethylpiperazin-2-yl)ethanone” is a chemical compound with the molecular formula C8H16N2O . It is also known by its synonyms “Ethanone, 1-(1,4-dimethyl-2-piperazinyl)-” and "1-(1,4-dimethylpiperazin-2-yl)ethan-1-one" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code:1S/C8H16N2O/c1-7(11)8-6-9(2)4-5-10(8)3/h8H,4-6H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
The physical form of “this compound” is a liquid . It has a molecular weight of 156.23 . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis of Novel Antimicrobial Agents
A study by Zaidi et al. (2021) outlines the synthesis of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etanones, showing significant antimicrobial activities, potentially more effective than conventional medicines. This research demonstrates the utility of related compounds in developing new antimicrobial agents (Zaidi et al., 2021).
Chemical Characterization and Synthesis
Another study by Mabkhot et al. (2011) on the treatment of 1-(5-acetyl-3,4-dimethythieno[2,3-b]thiophene-2yl)ethanone with dimethylformamide dimethyl acetal led to the development of various bis-derivatives. This study highlights the chemical versatility and potential applications of related compounds in synthesizing new chemical entities with varied applications (Mabkhot et al., 2011).
Microwave-mediated Synthesis of Heterocycles
Research by Darweesh et al. (2016) demonstrates the efficient microwave-mediated synthesis of novel heterocyclic compounds based on benzothiazole and benzimidazole, utilizing related compounds as precursors. This approach offers a rapid and efficient method for synthesizing potentially bioactive heterocycles (Darweesh et al., 2016).
Catalytic, DNA Binding, and Antibacterial Activities
A study by El‐Gammal et al. (2021) explores the synthesis of new Schiff base ligands and their metal complexes, demonstrating catalytic, DNA binding, and significant antibacterial activities. This research suggests the potential of related compounds in developing new materials with applications in biomedicine and catalysis (El‐Gammal et al., 2021).
Fluorescent Sensor for Metal Ions
Research by Soufeena and Aravindakshan (2019) on the synthesis of a new Schiff base shows its application as a colorimetric sensor for Fe(III) and a "turn-on" fluorescent sensor for Al(III), highlighting the potential of related compounds in sensor technology (Soufeena & Aravindakshan, 2019).
Polymer Precursors from Natural Oils
A study by Furst et al. (2012) discusses the production of dimethyl 1,19-nonadecanedioate from the methoxycarbonylation of commercial oils, leading to polymer precursors. This research demonstrates the application of related methodologies in sustainable material science (Furst et al., 2012).
Electrochemical Synthesis of Phenylpiperazines
Nematollahi and Amani (2011) developed a novel electrochemical method for synthesizing new phenylpiperazine derivatives, showcasing the potential of electrochemical approaches in creating pharmacologically relevant compounds efficiently (Nematollahi & Amani, 2011).
Safety and Hazards
The safety data sheet for “1-(1,4-Dimethylpiperazin-2-yl)ethanone” indicates that it is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
1-(1,4-dimethylpiperazin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)8-6-9(2)4-5-10(8)3/h8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUPHWFDBFNPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(CCN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)




![1'-[2-(4-Fluorophenyl)acetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2760167.png)




![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/no-structure.png)

![6-(2,4-Dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2760179.png)

